molecular formula C3BrF2NOS B2429390 2-Bromo-2,2-difluoroacetyl isothiocyanate CAS No. 2344680-77-7

2-Bromo-2,2-difluoroacetyl isothiocyanate

Cat. No.: B2429390
CAS No.: 2344680-77-7
M. Wt: 216
InChI Key: FONPOQLNGFUAAW-UHFFFAOYSA-N
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Scientific Research Applications

2-Bromo-2,2-difluoroacetyl isothiocyanate has a wide range of applications in scientific research:

Preparation Methods

The preparation of 2-Bromo-2,2-difluoroacetyl isothiocyanate involves several synthetic routes. One common method includes the reaction of 2-bromo-2,2-difluoroacetyl chloride with potassium thiocyanate in an organic solvent such as acetone or acetonitrile . The reaction is typically carried out at room temperature and yields the desired isothiocyanate compound after purification.

Industrial production methods may involve the recycling of waste difluoro trichloroethane, which is dehydrochlorinated to obtain difluoro dichloroethylene. This intermediate undergoes an addition reaction with bromine to form difluoro dichlone dibromoethane, which is then reacted with sulfur trioxide to produce 2-bromo-2,2-difluoroacetyl chloride. Finally, the acetyl chloride is reacted with potassium thiocyanate to yield this compound .

Chemical Reactions Analysis

2-Bromo-2,2-difluoroacetyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.

Common reagents used in these reactions include potassium thiocyanate, bromine, and sulfur trioxide . Major products formed from these reactions depend on the specific reactants and conditions used.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoroacetyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows the compound to modify biological targets, leading to changes in their activity and function .

Comparison with Similar Compounds

2-Bromo-2,2-difluoroacetyl isothiocyanate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its isothiocyanate functional group, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

2-bromo-2,2-difluoroacetyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF2NOS/c4-3(5,6)2(8)7-1-9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONPOQLNGFUAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)C(F)(F)Br)=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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